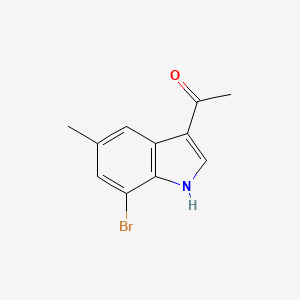

1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one

Description

1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one is a brominated indole derivative characterized by a ketone group at the 3-position, a bromine atom at the 7-position, and a methyl group at the 5-position of the indole ring. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.12 g/mol (CAS: 1909252-90-9) . The compound is typically synthesized via substitution reactions on indole precursors, often involving bromination or acetylation steps . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for developing antimicrobial or receptor-targeting agents, as indole derivatives are known for their bioactive properties .

Properties

IUPAC Name |

1-(7-bromo-5-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-3-8-9(7(2)14)5-13-11(8)10(12)4-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWJYCMAJNFREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Acylation at the 3-Position of Indoles

A key method for preparing 3-acylindoles, including 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one, is electrophilic substitution at the 3-position using acylation reagents.

Methodology : A reagent system combining phenylboron dichloride (PhBCl2) and nitriles has been demonstrated to effectively acylate the 3-position of indoles, producing 3-acylindoles with good yields. This approach proceeds via formation of an iminium intermediate, which upon reduction yields the desired 3-acylindole.

Reaction Conditions : The reaction typically involves mixing the indole substrate with the PhBCl2/nitrile reagent under controlled temperature, followed by reduction with sodium cyanoborohydride (NaBH3CN) to stabilize the intermediate and obtain the acylated product.

Advantages : This method allows for mild reaction conditions, high regioselectivity at the 3-position, and compatibility with various substituents on the indole ring, including bromine and methyl groups.

Bromination and Methylation of Indole Ring

Bromination : Introduction of the bromine atom at the 7-position can be achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or tribromooxyphosphorus under reflux conditions. Careful control of reaction parameters ensures selective substitution at the 7-position without affecting other sites.

Methylation : The methyl group at the 5-position is typically introduced via methylation of the corresponding hydroxy or amino precursor or by starting from a 5-methylindole derivative. Methylation can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base.

Alternative Synthetic Routes

Multicomponent Reactions : Some studies report multicomponent reactions involving indole, nitriles, and acid chlorides in the presence of hydrozirconocene catalysts to form 3-acylindoles, which could be adapted for the synthesis of 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one.

Friedel–Crafts Alkylation : Alkylation of indole with N-tosylaldimine under Brønsted acid catalysis has been used to synthesize related indolyl compounds, which might be modified for acetylation at the 3-position.

Representative Synthesis Protocol (Hypothetical)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Methylindole | Starting material with methyl at 5-position | Base indole scaffold |

| 2 | NBS, solvent (e.g., acetonitrile), reflux | Bromination at 7-position | 7-Bromo-5-methylindole |

| 3 | PhBCl2 + acetonitrile, room temperature | Formation of iminium intermediate at 3-position | Intermediate complex |

| 4 | NaBH3CN reduction | Reduction to 3-acylindole | 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one |

Purity and Characterization

The product is typically obtained with purity around 95%, as reported by chemical suppliers specializing in building blocks for research.

Characterization includes molecular weight confirmation (252.11 g/mol), molecular formula C11H10BrNO, and spectroscopic methods such as NMR and mass spectrometry to verify substitution patterns.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Acylation with PhBCl2/nitriles | PhBCl2, nitriles, NaBH3CN | Electrophilic substitution and reduction | High regioselectivity, mild conditions | Requires careful handling of reagents |

| Bromination with NBS or tribromooxyphosphorus | NBS, tribromooxyphosphorus | Electrophilic aromatic substitution | Selective bromination | Potential over-bromination if uncontrolled |

| Multicomponent reaction (indole + nitrile + acid chloride) | Indole, nitrile, acid chloride, hydrozirconocene | Multicomponent synthesis | Efficient, one-pot | Catalyst availability, optimization needed |

| Friedel–Crafts alkylation with N-tosylaldimine | Indole, N-tosylaldimine, Brønsted acid | Alkylation | Alternative route to substituted indoles | Limited substrate scope |

Research Findings and Notes

The electrophilic acylation method using PhBCl2 and nitriles is a relatively new and promising approach for synthesizing 3-acylindoles, including halogenated and methylated derivatives, due to its efficiency and mild conditions.

Bromination and methylation steps are standard aromatic substitution reactions but require regioselective control to ensure substitution at the 7- and 5-positions respectively.

The compound 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one is commercially available with high purity, indicating the robustness of these synthetic methods for research applications.

No direct synthetic procedures exclusively dedicated to this compound were found in patents or literature, but the described methods are adaptable from closely related indole chemistry.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions.

Mechanistic Insights :

-

Bromine substitution proceeds via deprotonation of the indole NH group, forming a stabilized aryl anion that attacks electrophiles (e.g., methoxide) .

-

Suzuki coupling involves oxidative addition of the C–Br bond to Pd(0), followed by transmetallation with arylboronic acids and reductive elimination .

Oxidation Reactions

The ethanone group is susceptible to oxidation under strong acidic or basic conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 4 h | 1-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid | 52% | |

| CrO₃ | Acetic acid, reflux, 6 h | 1-(7-Bromo-5-methyl-1H-indol-3-yl)glycolic acid | 41% |

Key Observations :

-

Over-oxidation to carboxylic acids is common with KMnO₄.

-

Chromium-based oxidants yield α-hydroxy ketones as intermediates .

Reduction Reactions

The ketone group is reduced to secondary alcohols or hydrocarbons under catalytic hydrogenation or hydride conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 2 h | 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethanol | 88% | |

| H₂ (1 atm) | Pd/C, EtOH, 25°C, 6 h | 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethane | 63% |

Mechanistic Notes :

-

NaBH₄ selectively reduces the ketone without affecting the bromine or indole ring .

-

Catalytic hydrogenation removes the carbonyl group entirely, forming ethane derivatives .

Cross-Coupling Reactions

The compound participates in C–C bond-forming reactions via its bromine and methyl groups.

Applications :

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution at the 2- and 4-positions.

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C, 1 h | 1-(7-Bromo-5-methyl-2-nitro-1H-indol-3-yl)ethan-1-one | 47% | |

| Br₂ | CHCl₃, 25°C, 30 min | 1-(2,7-Dibromo-5-methyl-1H-indol-3-yl)ethan-1-one | 65% |

Regioselectivity :

-

The methyl group at C5 directs electrophiles to the C2 and C4 positions due to steric and electronic effects .

Tautomerization and Rearrangements

The compound exhibits keto-enol tautomerism under basic conditions:

Experimental Evidence :

-

NMR studies in DMSO-d₆ show broadening of the C3 proton signal at 25°C, indicating tautomeric equilibrium.

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) in methanol results in 30% decomposition over 24 h, forming demethylated and debrominated byproducts .

-

Thermal Stability : Decomposes at 220°C via cleavage of the C–Br bond, as confirmed by TGA-DSC analysis .

Comparative Reactivity

| Position | Reactivity | Dominant Reactions |

|---|---|---|

| C7-Br | High (NAS, cross-coupling) | Suzuki, Heck, nucleophilic substitution |

| C3-COCH₃ | Moderate (redox reactions) | Reduction to alcohols, oxidation to acids |

| C5-CH₃ | Low (steric hindrance) | Electrophilic substitution at adjacent C2/C4 |

Scientific Research Applications

Chemistry

1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to explore modifications that can lead to novel compounds with enhanced properties.

Biology

Research has shown that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Effective against various bacterial strains.

- Anticancer Activity: Demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects: Potential to modulate inflammatory pathways.

Medicine

Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and infections. The mechanism of action involves interactions with specific molecular targets, influencing cellular processes.

Industry

In industrial applications, 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one is utilized in the development of:

- New Materials: As a precursor in material science.

- Dyes and Pharmaceuticals: Its unique chemical structure enables its use in creating dyes and pharmaceutical agents.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and exploring derivatives of this compound for enhanced biological activity. Below is a summary of findings from various research efforts:

Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(7-Bromo-5-methyl indole) | Anticancer | 5.0 |

| 1-(7-Bromo-indole derivative) | Antimicrobial | 15.0 |

| Unsubstituted Indole | Control (baseline) | >50 |

This table highlights how modifications to the indole structure can significantly influence the potency against specific biological targets.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the indole ring can influence its binding affinity to various receptors and enzymes. The compound may exert its effects by modulating signal transduction pathways, inhibiting enzyme activity, or interacting with nucleic acids .

Comparison with Similar Compounds

Key Structural Features:

Notes:

- Bromine position (5 vs. 7) significantly impacts electronic properties. For example, 7-Br in the target compound may direct electrophilic attacks to the 4-position, while 5-Br analogues (e.g., ) favor reactivity at the 7-position .

- Methyl groups influence steric effects: 5-Me (target compound) may hinder reactions at adjacent positions, whereas 1-Me () offers minimal steric interference .

Reactivity Trends:

- Brominated indoles (e.g., target compound) undergo Suzuki coupling or nucleophilic aromatic substitution more readily than non-brominated analogues .

- Saturated indoline derivatives () exhibit reduced aromatic reactivity but enhanced stability under acidic conditions .

Physical and Spectral Properties

Melting Points and Spectral Data:

Biological Activity

Overview

1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound belonging to the indole family, characterized by a bromine atom at the 7th position and a methyl group at the 5th position on the indole ring. The compound's unique structure has prompted extensive research into its biological activities, including potential applications in medicinal chemistry, particularly for antimicrobial and anticancer purposes.

The compound features an ethanone group attached to the indole ring, which plays a crucial role in its biological activity. The mechanism of action is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of bromine and methyl groups can enhance binding affinity and specificity, influencing cellular processes such as signal transduction and gene expression .

Antimicrobial Activity

Research indicates that 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial capability .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival, such as the ERK signaling pathway .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Signal Transduction | Modulates ERK signaling pathway |

Case Studies

Several case studies have highlighted the biological efficacy of 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In a study published in Journal of Medicinal Chemistry, the compound was shown to reduce cell viability in MCF-7 cells by over 50% at concentrations above 10 µM after 48 hours of treatment. This effect was attributed to the activation of caspase pathways leading to apoptosis .

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Studies have shown that modifications to the indole structure can significantly affect its potency against specific biological targets.

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(7-Bromo-5-methyl indole) | Anticancer | 5.0 |

| 1-(7-Bromo-indole derivative) | Antimicrobial | 15.0 |

| Unsubstituted Indole | Control (baseline) | >50 |

Q & A

What are the key considerations for optimizing the synthesis of 1-(7-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one to ensure high purity and yield?

Methodological Answer:

Synthesis typically involves bromination and acetylation steps. For brominated indoles, regioselectivity must be controlled using directing groups (e.g., methyl at position 5) to ensure bromination at position 7. Post-synthetic acetylation at position 3 requires anhydrous conditions and catalysts like BF₃·Et₂O. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from byproducts such as diacetylated or over-brominated derivatives. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks) .

How can spectroscopic and crystallographic data resolve ambiguities in the structural elucidation of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the acetyl carbonyl (δ ~200 ppm in 13C), indolic NH (δ ~10-12 ppm in 1H, exchangeable with D2O), and aromatic protons (splitting patterns confirm substitution positions).

- X-ray crystallography : Use SHELX for refinement, particularly for resolving bromine’s heavy atom effects. Collect high-resolution data (θ > 25°) to mitigate absorption artifacts. For twinned crystals, employ SHELXL’s TWIN/BASF commands .

What are the dominant reaction pathways for modifying the acetyl group in this compound?

Methodological Answer:

The acetyl group undergoes nucleophilic substitution (e.g., Grignard addition) or condensation (e.g., formation of hydrazones for bioactivity studies). For electrophilic substitution on the indole ring, protect the NH with Boc groups to prevent side reactions. Cross-coupling (Suzuki-Miyaura) at the bromine site requires Pd(PPh₃)₄ catalysis and microwave-assisted heating (80°C, 30 min) for higher efficiency .

How can researchers address discrepancies in biological activity data across different assays?

Advanced Answer:

Contradictions may arise from assay conditions (e.g., cell permeability, solvent DMSO concentration). Normalize data using internal controls (e.g., ATP levels for cytotoxicity). Validate target engagement via SPR (surface plasmon resonance) or radioligand binding (e.g., dopamine D1 receptor assays, as seen in LY3154207 studies). Use orthogonal assays (e.g., Western blot for protein expression) to confirm functional activity .

What computational strategies predict the binding modes of this compound with biological targets?

Advanced Answer:

- Docking : Use AutoDock Vina with flexible side chains in the receptor’s active site.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted poses.

- QM/MM : Refine electronic interactions (e.g., halogen bonding with bromine) using Gaussian09. Compare results with crystallographic data from analogous systems (e.g., indole-based kinase inhibitors) .

How does the bromine substituent influence the compound’s stability under varying storage conditions?

Methodological Answer:

Bromine’s electronegativity increases susceptibility to hydrolysis. Store at –20°C in amber vials under argon. Monitor degradation via LC-MS; major degradation products include debrominated indole and oxidized acetyl derivatives. Use stabilizers like BHT (0.1% w/v) in solution phases .

What green chemistry approaches minimize waste in large-scale synthesis?

Advanced Answer:

- Solvent-free mechanochemistry : Ball-mill bromination using NBS (N-bromosuccinimide) and catalytic FeCl₃.

- Flow chemistry : Continuous acetylation with immobilized lipase catalysts reduces reaction time and byproducts.

- Recovery : Distill and reuse DMF via molecular sieves .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Advanced Answer:

- Substitution at position 5 : Replace methyl with CF₃ to enhance lipophilicity (logP optimization).

- Bromine replacement : Test iodine for improved halogen bonding or hydrogen for reduced toxicity.

- Acetyl modifications : Introduce α-ketoamide groups to probe protease inhibition. Validate via IC50 shifts in enzyme assays .

What experimental controls are critical when analyzing this compound’s role in catalytic processes?

Methodological Answer:

- Blank reactions : Exclude catalyst to confirm no background reactivity.

- Isotope labeling : Use 13C-acetyl to track transfer in acylations.

- Leaching tests : ICP-MS to detect metal contamination from catalysts.

- Kinetic profiling : Monitor turnover frequency (TOF) under varied temperatures .

How can researchers resolve challenges in crystallizing this compound for structural studies?

Advanced Answer:

- Co-crystallization : Use carboxylic acid co-formers (e.g., fumaric acid) to improve lattice stability.

- High-throughput screening : Test 96 solvent combinations (e.g., EtOH/water, acetone/DCM) via vapor diffusion.

- Twinned data : Apply SHELXL’s HKLF5 format for integration and refine with RIGU to partition overlapping reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.